molecular formula C27H29FN2O5 B11579684 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11579684
M. Wt: 480.5 g/mol
InChI Key: FLSLPEPVWVPTNO-UHFFFAOYSA-N
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Description

7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluorine atom, the morpholine ring, and the propoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions can further improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and effectiveness.

Uniqueness

The uniqueness of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H29FN2O5

Molecular Weight

480.5 g/mol

IUPAC Name

7-fluoro-2-(3-morpholin-4-ylpropyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H29FN2O5/c1-2-13-34-20-6-3-5-18(16-20)24-23-25(31)21-17-19(28)7-8-22(21)35-26(23)27(32)30(24)10-4-9-29-11-14-33-15-12-29/h3,5-8,16-17,24H,2,4,9-15H2,1H3

InChI Key

FLSLPEPVWVPTNO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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